MAD2 protein - 141349-76-0

MAD2 protein

Catalog Number: EVT-1519597
CAS Number: 141349-76-0
Molecular Formula: C12H14O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MAD2 is classified as a metamorphic protein, meaning it can adopt multiple stable conformations that confer different functional properties. It is primarily sourced from eukaryotic cells, where it is expressed in various tissues. The protein's structure and function have been extensively studied through biochemical and structural biology techniques, revealing insights into its dynamic behavior during cell cycle regulation .

Synthesis Analysis

Methods

The synthesis of MAD2 can be achieved through recombinant DNA technology, allowing for the production of the protein in various expression systems such as bacteria or yeast. The process typically involves:

  1. Cloning: The MAD2 gene is cloned into an expression vector.
  2. Transformation: The vector is introduced into a host organism (e.g., Escherichia coli).
  3. Induction: Protein expression is induced using specific conditions (e.g., temperature shifts or chemical inducers).
  4. Purification: The expressed MAD2 protein is purified using techniques such as affinity chromatography, followed by size-exclusion chromatography to ensure homogeneity.

Technical Details

The purification process often employs tags such as His-tag or GST-tag to facilitate the isolation of MAD2 from cellular extracts. Techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) are used to verify the purity and size of the synthesized protein .

Molecular Structure Analysis

Structure

MAD2's structure is defined by its two conformations:

  • Open Conformation (O-MAD2): This form has a flexible structure that allows it to interact with other proteins.
  • Closed Conformation (C-MAD2): In this state, MAD2 binds tightly to its target proteins, effectively inhibiting their function.

The transition between these states is regulated by binding interactions and post-translational modifications, particularly phosphorylation at specific residues that stabilize one conformation over the other .

Data

The Protein Data Bank entries for MAD2 include various structures that illustrate these conformations, with notable PDB IDs such as 1S2H for the O-MAD2 state . Structural studies have revealed key features such as β-hairpins and flexible loops that are critical for its function.

Chemical Reactions Analysis

Reactions

MAD2 participates in several biochemical reactions, primarily involving its interaction with other proteins:

  • Inhibition of Anaphase-Promoting Complex/Cyclosome (APC/C): By binding to Cdc20, MAD2 inhibits APC/C activity, preventing premature anaphase onset.
  • Conformational Transition: The binding of unattached kinetochores converts O-MAD2 to C-MAD2, a reaction crucial for checkpoint signaling.

Technical Details

These interactions often involve complex dynamics where MAD2 undergoes conformational changes that are influenced by ATP hydrolysis and interactions with other regulatory proteins like TRIP13 and p31 comet .

Mechanism of Action

Process

MAD2 functions primarily through a two-step mechanism:

  1. Recognition: Unattached kinetochores recruit MAD2 to form a complex that stabilizes its active conformation.
  2. Inhibition: In its closed conformation, MAD2 binds to Cdc20, inhibiting APC/C and delaying anaphase until all chromosomes are properly attached.

This mechanism ensures accurate chromosome segregation during cell division and prevents genomic instability .

Data

Research indicates that the phosphorylation status of MAD2 influences its conformational state and, consequently, its activity within the spindle checkpoint pathway .

Physical and Chemical Properties Analysis

Physical Properties

MAD2 is typically characterized by:

  • Molecular Weight: Approximately 22 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but generally falls within physiological pH ranges.

Chemical Properties

MAD2 exhibits properties typical of globular proteins:

  • Solubility: Highly soluble in aqueous solutions under physiological conditions.
  • Stability: Stability can be affected by temperature and pH; optimal conditions are necessary for maintaining its functional conformation.

Analytical techniques such as circular dichroism spectroscopy can be employed to assess secondary structure content and stability under varying conditions .

Applications

Scientific Uses

MAD2 has significant implications in various fields of research:

  • Cancer Biology: Due to its role in preventing chromosomal abnormalities, understanding MAD2 function can provide insights into cancer development and potential therapeutic targets.
  • Cell Cycle Regulation Studies: Researchers utilize MAD2 to explore mechanisms underlying cell cycle checkpoints and their dysregulation in diseases.
  • Protein Engineering: Studies on MAD2's conformational dynamics inform strategies for designing proteins with tailored functionalities based on metamorphic principles .
Structural Analysis of MAD2 Protein

Primary and Secondary Structure Characteristics

MAD2 (Mitotic Arrest Deficient 2) is a 25 kDa protein comprising 205–233 amino acids, depending on the species. Its primary structure includes conserved regions critical for function: an N-terminal segment (residues 1–10) that regulates conformational stability, a central core housing the HORMA (HOp1, Rev7, MAd2) domain (residues 10–185), and a C-terminal "safety belt" (residues 186–205). Secondary structure elements feature:

  • β-sheets: 7–8 strands forming a central core.
  • α-helices: 3–4 helices (αA, αB, αC) flanking the β-sheets.
  • Loops: A conformationally flexible β6–β7 loop that enables structural transitions [5] [6].

Disordered regions in the C-terminus (residues 190–205) are key to conformational switching. Circular dichroism studies confirm 40% β-sheet and 15% α-helix content, with the remainder as loops/coils [5] [10].

Tertiary Fold and HORMA Domain Architecture

MAD2 adopts a conserved HORMA domain fold, characterized by a three-layered α/β/α sandwich:

  • Core β-sheet: Composed of parallel strands β4, β5, β6.
  • α-helical flanking: Helices αA and αB pack against one side; αC anchors the opposite face.
  • Safety belt: The C-terminus wraps around ligands in the closed state (Figure 1) [1] [8].

Unique structural elements include:

  • Hydrogen bond network: A buried salt bridge (Arg70–Glu121 in humans) stabilizes the HORMA core.
  • β2–β3 hairpin: Mediates dimerization via hydrophobic residues (Leu152, Val154).
  • Ligand-binding groove: Formed by β5, β6, and αB, accommodating Mad2-Interacting Motifs (MIMs) like those in Cdc20 or Mad1 [6] [8].

Table 1: HORMA Domain Features in MAD2

RegionStructural RoleFunctional Significance
Core β-sheetScaffold for foldingStability across conformers
αC helixDimer interfaceOligomerization with O-MAD2/C-MAD2
Safety beltWraps ligands in closed stateTopological entrapment of Cdc20/Mad1
β6–β7 loopFlexible hingeEnables O↔C transition

Conformational States: Open (O-MAD2) vs. Closed (C-MAD2) Dynamics

MAD2 toggles between two stable tertiary folds:

Open State (O-MAD2)

  • Structure: The C-terminal safety belt (residues 190–205) folds over the ligand-binding groove as β7/β8 strands, blocking MIM access.
  • Function: Latent cytosolic form; unable to bind partners.
  • Stability: Thermodynamically favored in unbound conditions [3] [6] [10].

Closed State (C-MAD2)

  • Structure: The safety belt rearranges into β8'/β8'' strands, encircling ligands (e.g., Cdc20). This exposes the β6 strand and widens the binding cleft.
  • Function: Active conformation inhibiting APC/C; forms complexes with Mad1 or Cdc20.
  • Trigger: Catalyzed by Mad1-bound C-MAD2 templating O→C conversion [3] [7] [10].

Table 2: Structural and Functional Comparison of MAD2 Conformers

FeatureO-MAD2C-MAD2
Safety beltPacked as β7/β8 over grooveWrapped as β8'/β8'' around ligand
Ligand bindingInaccessibleTopologically traps MIMs
β6 strandBuriedExposed
Cellular roleCytosolic reservoirAPC/C inhibitor; kinetochore signaling
Energy landscapeLower energy (unbound)Stabilized by ligand binding

Transition Mechanism:Molecular dynamics simulations reveal:

  • Unfolding: The β7/β8 sheet partially unfolds.
  • Hinge motion: The β6–β7 loop rotates, displacing the β6/4/5 sheet toward αC.
  • Safety belt extension: The C-terminus threads through the groove, encircling ligands [5] [6].An intermediate (I-MAD2) retains O-MAD2 topology but with shifted helices/strands, priming for closure [6].

Oligomerization States: Monomers, Dimers, and Tetramers

MAD2 self-assembles via interfaces involving αC and the β2–β3 hairpin:

Monomeric Forms

  • O-MAD2: Predominant cytosolic state.
  • C-MAD2: Ligand-bound (e.g., Cdc20–C-MAD2).

Dimers

  • Symmetric (C-MAD2–C-MAD2):
  • Interface: αC helices dimerize (e.g., Mad2L13A mutant).
  • Function: Hyperactive APC/C inhibition [7] [9].
  • Asymmetric (O-MAD2–C-MAD2):
  • Interface: O-MAD2's β2–β3 hairpin docks onto C-MAD2's αC helix.
  • Function: Catalyzes O→C conversion (e.g., at kinetochores) [3] [7].

Tetramers

  • Structure: Dimer-of-dimers (e.g., symmetric dimers associating laterally).
  • Function: Enhanced APC/C inhibition in vitro; debated in vivo relevance [5] [9].

Table 3: Oligomerization States of MAD2

FormInterfaceStabilityFunction
O-MAD2 monomerN/AHigh (cytosol)Latent conformer pool
C-MAD2 monomerN/ALigand-dependentAPC/C inhibition
O–C heterodimerβ2–β3 (O) / αC (C)Moderate (kinetochores)Catalytic template for O→C transition
C–C homodimerαC–αCHigh (mutant-enforced)Potent checkpoint signaling
TetramerSymmetric dimer interfacesLow (high concentration)Amplifies inhibition in vitro

Regulation:

  • p31comet: HORMA protein binding C-MAD2, preventing heterodimerization and promoting checkpoint silencing [8].
  • TRIP13 ATPase: Disassembles O–C dimers by unfolding C-MAD2, resetting the cycle [6] [8].

Properties

CAS Number

141349-76-0

Product Name

MAD2 protein

Molecular Formula

C12H14O3

Synonyms

MAD2 protein

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